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Compound of Interest

Compound Name: 4H-Azepin-4-one

CAS No.: 35879-33-5

Cat. No.: B14239170

Get Quote

Executive Summary & Compound Identity
Hexahydro-4H-azepin-4-one (commonly 4-Azepanone or 4-Perhydroazepinone) is a seven-

membered heterocyclic ketone.[1] Unlike its six-membered analog (4-piperidone), the azepane

ring introduces unique conformational flexibility, making it a privileged scaffold in the design of

protease inhibitors, kinase inhibitors, and peptidomimetics.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity

patterns of 4-azepanone, focusing on its utility as a building block in medicinal chemistry.
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Property Detail

IUPAC Name Hexahydro-4H-azepin-4-one

Common Synonyms
4-Azepanone; 4-Oxoazepane; 4-

Perhydroazepinone

CAS Number (Free Base) 105416-56-6

CAS Number (HCl Salt) 50492-22-3

CAS Number (N-Boc) 188975-88-4

Molecular Formula C₆H₁₁NO (Free Base); C₆H₁₂ClNO (HCl Salt)

Molecular Weight
113.16 g/mol (Free Base); 149.62 g/mol (HCl

Salt)

SMILES C1CNCCC(=O)C1

Physical & Chemical Properties[2][5]
Physicochemical Constants
The free base of 4-azepanone is an unstable oil prone to self-condensation and oxidation.

Consequently, it is almost exclusively handled as its hydrochloride salt or as an N-protected

derivative (e.g., N-Boc, N-Cbz).
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Property
Value (HCl Salt / N-Boc
Derivative)

Notes

Physical State
Solid (HCl salt); Oil or low-

melting solid (N-Boc)
HCl salt is hygroscopic.

Melting Point 176–181 °C (HCl salt)
Decomposes upon prolonged

heating.

Boiling Point ~308 °C (N-Boc, predicted)
Free base distills at lower T

under vacuum but degrades.

Solubility
Water, Methanol, DMSO (HCl

salt)

N-Boc form is soluble in DCM,

EtOAc, THF.

pKa (Conjugate Acid) ~8.8–9.2 (Estimated)
Comparable to azepane;

basicity modulated by ketone.

Density 1.072 g/cm³ (N-Boc, predicted) -

Structural Conformation & Reactivity
Ring Flexibility: The seven-membered azepane ring exists in a dynamic equilibrium of twist-

chair and twist-boat conformations. This flexibility allows it to adopt geometries required for

binding to diverse biological targets (e.g., enzyme active sites) but also complicates NMR

analysis due to peak broadening at room temperature.

Amine Basicity: The secondary amine at position 1 is nucleophilic. Without protection, it can

attack the ketone of another molecule, leading to polymerization. Protocol Rule: Always

maintain N-protection during storage and initial functionalization.

Ketone Electrophilicity: The C4 ketone is sterically accessible, facilitating reductive

amination, Grignard addition, and Wittig reactions.

Synthesis & Manufacturing Methodologies
While historical methods utilized the hazardous diazomethane ring expansion, modern

industrial protocols favor the Ring Expansion of N-Boc-4-piperidone using Ethyl Diazoacetate
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(EDA). This route is safer, scalable, and regioselective due to the symmetry of the starting

material.

Primary Route: Lewis Acid-Catalyzed Ring Expansion
This method converts the readily available 6-membered 4-piperidone into the 7-membered 4-

azepanone via a beta-keto ester intermediate, which is subsequently decarboxylated.

Step-by-Step Experimental Protocol
Reagents:

N-Boc-4-piperidone (1.0 equiv)

Ethyl Diazoacetate (EDA) (1.2 equiv)

Boron Trifluoride Etherate (BF₃[1][2]·OEt₂) (1.0 equiv)

Solvent: Dichloromethane (DCM) / Methyl tert-butyl ether (MTBE)

Decarboxylation: DMSO, NaCl, Water

Workflow:

Preparation: Dissolve N-Boc-4-piperidone in anhydrous DCM/MTBE (1:4 ratio) under

nitrogen atmosphere. Cool to -25 °C.[3]

Expansion: Add Ethyl Diazoacetate slowly. Then, add BF₃·OEt₂ dropwise, maintaining the

internal temperature below -20 °C to prevent side reactions.

Quench: Stir for 2 hours. Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry

over Na₂SO₄, and concentrate.

Intermediate: Ethyl 1-Boc-5-oxoazepane-4-carboxylate (mixture of keto-enol tautomers).

Decarboxylation (Krapcho conditions): Dissolve the crude intermediate in DMSO containing

NaCl (2 equiv) and water (5 equiv). Heat to 140 °C for 4 hours.

Mechanism:[4][5][6][7] Hydrolysis of the ester followed by thermal decarboxylation.
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Isolation: Cool, dilute with water, and extract with EtOAc. Purification via silica gel

chromatography (Hexane/EtOAc) yields N-Boc-4-azepanone.

Deprotection (Optional): Treat with 4M HCl in dioxane to generate 4-azepanone

hydrochloride.

Synthesis Pathway Visualization
The following diagram illustrates the logic flow from the 6-membered precursor to the final 7-

membered scaffold.
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Figure 1: Synthetic workflow for the ring expansion of 4-piperidone to 4-azepanone.

Applications in Drug Discovery[10][11][12][13][14]
[15]
Kinase Inhibitor Scaffolds
The 4-azepanone core serves as a critical intermediate for synthesizing analogues of Balanol,

a potent inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA). The 7-membered ring

mimics the conformational space of the natural hexahydroazepine moiety, allowing for

optimized binding interactions within the ATP-binding pocket.

Peptidomimetics & Protease Inhibitors
Azepane-based amino acids (derived from 4-azepanone via Strecker reaction or reductive

amination) are used as "turn" mimetics in peptide chains. They introduce a constraint that

stabilizes specific secondary structures (e.g., beta-turns), which is essential for designing

inhibitors against proteases like Cathepsin K.

Reductive Amination Workflow
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A common derivatization involves reacting 4-azepanone with primary amines to create libraries

of 4-aminoazepanes.

Protocol:

Mix N-Boc-4-azepanone (1 equiv) and Primary Amine (1.1 equiv) in DCE.

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

Stir at RT for 16h.

Quench with NaHCO₃.

Safety & Handling
Hazard Class H-Code Description

Acute Toxicity H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Damage H318
Causes serious eye damage

(HCl salt).

Storage: Store the HCl salt in a desiccator at -20°C. It is hygroscopic. The N-Boc derivative

is stable at 2-8°C.

Stability: Avoid storing the free base; it degrades rapidly. Always convert to a salt or

protected form immediately after synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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